molecular formula C9H14N2O4S2 B2508623 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide CAS No. 349625-76-9

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide

Cat. No.: B2508623
CAS No.: 349625-76-9
M. Wt: 278.34
InChI Key: HDXMVOQQADLPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O4S2 and its molecular weight is 278.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phospholipase A2 Inhibition and Myocardial Infarction Reduction :

    • Compounds structurally related to 4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide have been synthesized and evaluated as membrane-bound phospholipase A2 inhibitors. Some derivatives exhibited potent inhibition and significantly reduced the size of myocardial infarction in rats (Oinuma et al., 1991).
  • Endothelin-A Selective Antagonists :

    • A series of biphenylsulfonamides, which are related to the compound , were identified as novel endothelin-A selective antagonists, showing promise in inhibiting the pressor effect caused by endothelin-1 (Murugesan et al., 1998).
  • Photolability and Photodecomposition :

    • Sulfamethoxazole, a similar compound, is highly photolabile, leading to various photoproducts under certain conditions. This highlights the potential photochemical applications or concerns related to this class of compounds (Zhou & Moore, 1994).
  • Rotational Spectroscopy and Conformational Analysis :

    • Benzenesulfonamides and their derivatives were studied using rotational spectroscopy to determine their conformations, providing insights into their biochemical interactions (Vigorito et al., 2022).
  • Antibacterial Activity :

    • Derivatives of 4-(2-aminoethyl)benzenesulfonamide were synthesized and found to possess antibacterial properties, illustrating the potential for medical applications in combating bacterial infections (Gein et al., 2015).
  • Spectroscopic Properties and Structural Analysis :

    • Detailed spectroscopic and structural analysis of sulfonamide compounds like 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide provided insights into their molecular characteristics, which are crucial for various applications (Ceylan et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-(2-Aminoethyl)benzenesulfonamide, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for the study of “4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide” and similar compounds could involve further exploration of their inhibitory effects on carbonic anhydrases and potential applications in medical and pharmaceutical research .

Mechanism of Action

Target of Action

It is known that sulfonamide derivatives often interact with enzymes or receptors in the body, disrupting their normal function .

Mode of Action

Sulfonamides generally work by inhibiting the function of their target enzymes or receptors . The methylsulfonyl group in the compound could potentially interact with these targets, leading to changes in their activity.

Biochemical Pathways

Sulfonamides are known to interfere with various biochemical pathways, often leading to the inhibition of bacterial growth or other biological effects .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on the general properties of sulfonamides, it can be inferred that the compound may lead to the inhibition of certain enzymes or receptors, potentially disrupting normal cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide. For instance, the compound’s solubility and stability might be affected by the pH of the environment . .

Properties

IUPAC Name

4-[2-(methanesulfonamido)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S2/c1-16(12,13)11-7-6-8-2-4-9(5-3-8)17(10,14)15/h2-5,11H,6-7H2,1H3,(H2,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXMVOQQADLPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.